Gp100 (25-33), mouse TFA

Description

Contextualization of Melanoma-Associated Antigens and Immune Tolerance in Murine Models

Melanoma-associated antigens (MAAs) are molecules predominantly expressed by melanoma cells and their normal cellular counterparts, melanocytes. plos.orgaacrjournals.org These antigens, such as tyrosinase, Melan-A, and Glycoprotein (B1211001) 100 (gp100), are crucial targets for immunotherapy as they can be recognized by the immune system. plos.orgmdpi.com However, because MAAs are also "self-antigens," the immune system often develops tolerance to them to prevent autoimmunity. plos.orgnih.gov This self-tolerance poses a significant challenge in developing effective cancer vaccines and immunotherapies, as the goal is to break this tolerance and mount an effective anti-tumor response. nih.govnih.gov

Murine models, particularly the C57BL/6 mouse and the B16 melanoma model, are extensively used to study the mechanisms of immune tolerance to MAAs and to evaluate strategies to overcome it. aacrjournals.orgmdpi.com These models are invaluable because they allow for the investigation of immune responses in a controlled, autologous setting that can mimic aspects of human melanoma. aacrjournals.org Research in these models has demonstrated that breaking tolerance to self-antigens is a key step in eliciting protective immunity against melanoma. nih.govpnas.org

Overview of Glycoprotein 100 (gp100) as a Shared Self/Tumor Antigen

Glycoprotein 100 (gp100), also known as pmel 17, is a transmembrane glycoprotein involved in melanin (B1238610) synthesis within melanosomes. nih.govnih.gov It is expressed in normal melanocytes and is often overexpressed in melanoma cells, making it a prominent shared self/tumor antigen. nih.govnih.govcrownbio.com Due to this expression pattern, gp100 has been a major focus of immunotherapy research for melanoma. nih.gov Both human and mouse homologues of gp100 have been identified, allowing for comparative studies and the use of murine models to develop therapeutic strategies targeting this antigen. nih.gov In humans, CD8+ T lymphocytes that recognize gp100 have been found in patients with metastatic melanoma, and their presence has been associated with tumor regression. nih.gov

Research Significance of the Murine Gp100 (25-33) Epitope: An H-2D^b-Restricted Focus

The murine Gp100 (25-33) peptide, with the amino acid sequence EGSRNQDWL, is a specific epitope—a fragment of the antigen that is recognized by the immune system. novoprolabs.comnovoprolabs.com This particular epitope is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2D^b, which is characteristic of the C57BL/6 mouse strain. nih.govnovoprolabs.com This H-2D^b-restricted presentation means that the Gp100 (25-33) epitope can be recognized by CD8+ cytotoxic T lymphocytes (CTLs) in these mice, which are capable of killing melanoma cells. novoprolabs.com

A key finding in the research of this epitope is the difference in immunogenicity between the murine and human versions. The human gp100 (25-33) epitope (sequence: KVPRNQDWL) has a higher affinity for the H-2D^b molecule than its murine counterpart. nih.govresearchgate.net This difference has been exploited to break immune tolerance in mice. Immunizing C57BL/6 mice with the human gp100 protein or the hgp100 (25-33) peptide can elicit a cross-reactive T cell response that is capable of recognizing and destroying murine B16 melanoma cells expressing the native mgp100 (25-33) epitope. nih.govresearchgate.net This phenomenon, where a homologous peptide from another species (a xenoantigen) induces a stronger immune response, has been instrumental in demonstrating that gp100 can function as a tumor rejection antigen. nih.govsb-peptide.com

Methodological Implications of Trifluoroacetic Acid (TFA) Counterion in Peptide-Based Research

Synthetic peptides for research, including Gp100 (25-33), are typically produced using solid-phase peptide synthesis (SPPS). genscript.commdpi.com A crucial step in this process involves cleaving the synthesized peptide from the resin support, which is commonly achieved using trifluoroacetic acid (TFA). genscript.commdpi.com As a result, the final lyophilized peptide product is often a salt, with TFA acting as a counterion to the positively charged amino groups in the peptide. novoprolabs.comgenscript.com

The presence of TFA as a counterion is not merely an inert byproduct of synthesis; it can have significant methodological implications. genscript.com Residual TFA can influence experimental outcomes by affecting the biological and physicochemical properties of the peptide. genscript.comnih.gov For instance, TFA has been reported to affect cell proliferation and can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy due to its strong absorbance in the same region as the peptide's amide I band. genscript.comnih.gov Therefore, in sensitive biological assays or detailed structural studies, it is often necessary to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride or acetate (B1210297), or to be aware of its potential effects on the experimental data. genscript.commdpi.com

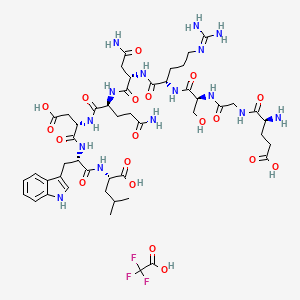

Chemical Compound Information

Structure

2D Structure

Properties

Molecular Formula |

C48H70F3N15O19 |

|---|---|

Molecular Weight |

1218.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

JHAQRKNFSLTWQJ-MGFDRQLESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Antigenic Characterization of Gp100 25 33 , Mouse Tfa

Structural Definition and Sequence Analysis of Murine Gp100 (25-33)

The Gp100 (25-33), mouse peptide, also referred to as mgp100 (25-33), is a nonapeptide, meaning it is composed of nine amino acids. nih.gov Its specific sequence is derived from residues 25 to 33 of the full-length mouse Gp100 protein, also known as pmel 17. nih.govmedchemexpress.comnovoprolabs.com The primary amino acid sequence for the murine Gp100 (25-33) peptide is:

EGSRNQDWL (Glutamic acid - Glycine (B1666218) - Serine - Arginine - Asparagine - Glutamine - Aspartic acid - Tryptophan - Leucine). novoprolabs.comaacrjournals.org

This sequence is crucial for its interaction with components of the immune system, specifically Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs). novoprolabs.com

Major Histocompatibility Complex Class I (MHC-I) Binding and Epitope Presentation

The presentation of peptide fragments by MHC-I molecules on the surface of cells is a critical step for the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are essential for anti-tumor immunity.

In mice, particularly the C57BL/6 strain, the Gp100 (25-33) peptide is recognized as an H-2D^b–restricted epitope. nih.govanaspec.comlabscoop.com This means it is presented on the cell surface by the specific MHC-I allele known as H-2D^b. The peptide contains anchor residues that facilitate this binding; specifically, Asparagine (N) at position 5 and Leucine (B10760876) (L) at position 9 are considered optimal dominant anchor residues for the H-2D^b binding groove. nih.govaacrjournals.org

Despite possessing the correct anchor residues, the natural mouse Gp100 (25-33) peptide exhibits a notably low binding affinity for H-2D^b. nih.gov Cell-free competition binding assays have measured its dissociation constant (K_D) to be approximately 22,975 nM, indicating a weak and unstable interaction. nih.gov This low affinity is a primary reason for its poor immunogenicity in mice, as the weak binding leads to inefficient presentation to T-cells, contributing to immune tolerance towards this "self" antigen. nih.govsb-peptide.com

A striking difference in immunogenicity is observed when comparing the murine Gp100 (25-33) peptide with its human homolog, hGp100 (25-33). The human version is significantly more effective at inducing a cross-reactive T-cell response against murine melanoma cells. nih.gov This enhanced immunoreactivity is directly linked to its superior binding to the mouse H-2D^b molecule. nih.govpnas.org

The human Gp100 (25-33) sequence is KVPRNQDWL (Lysine - Valine - Proline - Arginine - Asparagine - Glutamine - Aspartic acid - Tryptophan - Leucine). novoprolabs.comaacrjournals.orgsb-peptide.com

Studies have shown that the human peptide has a dramatically higher affinity for H-2D^b, with a measured K_D of 186 nM, which is over 100-fold stronger than its murine counterpart. nih.gov This increased affinity translates to a 2-log increase in the ability to stabilize H-2D^b molecules on the cell surface and a 3-log increase in its capacity to stimulate interferon-γ release from specific T-cells compared to the mouse peptide. nih.govpnas.org

Table 1: Sequence and H-2D^b Affinity Comparison of Murine vs. Human Gp100 (25-33)

| Feature | Gp100 (25-33), mouse | Gp100 (25-33), human |

| Sequence | EGSRNQDWL | KVPRNQDWL |

| H-2D^b Binding Affinity (K_D) | ~22,975 nM nih.gov | ~186 nM nih.gov |

| Relative Immunogenicity | Low nih.gov | High (cross-reactive) nih.gov |

The profound difference in binding affinity between the mouse and human Gp100 (25-33) peptides is attributed entirely to the amino acid substitutions at the first three N-terminal positions, which are considered non-anchor or secondary anchor residues. nih.govaacrjournals.org

The key substitutions are:

Position 1: Glutamic acid (E) in mouse vs. Lysine (B10760008) (K) in human. The introduction of a positively charged lysine improves binding affinity compared to the negatively charged glutamic acid. nih.govaacrjournals.org

Position 2: Glycine (G) in mouse vs. Valine (V) in human.

Position 3: Serine (S) in mouse vs. Proline (P) in human. The cyclic proline residue is known to reduce the conformational flexibility of the peptide backbone. nih.gov Structural analyses have shown that a proline at this position can form stabilizing interactions with a conserved tyrosine residue (Y159) within the H-2D^b binding cleft. aacrjournals.orgresearchgate.net

These three changes collectively enhance the fit of the human peptide into the H-2D^b binding groove, creating a much more stable interaction. nih.gov

The stability of the peptide-MHC (pMHC) complex on the cell surface is critical for T-cell recognition. A more stable complex persists longer, increasing the probability of engaging a specific T-cell receptor. The substitutions in the human Gp100 peptide lead to a significantly more stable H-2D^b/peptide complex compared to the one formed with the mouse peptide. aacrjournals.org

MHC stabilization assays, which measure the persistence of pMHC complexes on the surface of cells that cannot replenish them (like TAP-deficient RMA-S cells), demonstrate this effect. Peptide variants containing a proline at position 3, such as the human KVP sequence, show a superior capacity to stabilize H-2D^b expression over several hours compared to the murine EGS sequence. aacrjournals.orgresearchgate.net This enhanced stability is a direct consequence of the higher binding affinity conferred by the N-terminal amino acid changes. aacrjournals.org

Comparative Immunoreactivity and MHC-I Binding with Human Gp100 (25-33)

Endogenous Expression and Post-Translational Modifications in Murine Systems

The Gp100 protein is endogenously expressed in murine systems within specific cell types. It is classified as a melanocyte differentiation antigen, meaning it is found in normal melanocytes and is also highly expressed in the majority of malignant melanoma cells. nih.govglpbio.comnih.gov

The full-length Gp100 protein undergoes a series of complex post-translational modifications that are essential for its function and for the generation of T-cell epitopes. The protein is synthesized and then glycosylated (both N- and O-linked glycosylation) in the endoplasmic reticulum and Golgi apparatus. abcam.comuniprot.orgabcam.com Following glycosylation, the protein undergoes multi-step proteolytic processing within post-Golgi and endosomal compartments. abcam.comnih.gov This processing cleaves the full-length precursor protein into smaller fragments. It is through this natural intracellular antigen processing pathway that the Gp100 (25-33) epitope is generated and subsequently loaded onto MHC-I molecules for presentation at the cell surface. aacrjournals.org

Expression in Normal Melanocytes and Melanoma Cells

The Gp100 protein is a tissue differentiation antigen, meaning its expression is characteristic of a specific cell lineage. nih.gov In mice, as in humans, Gp100 is naturally expressed in both normal, non-cancerous melanocytes and in malignant melanoma cells. nih.govrupress.orgmedchemexpress.com This shared expression is a key reason why Gp100 is considered a "self-antigen" by the immune system. nih.gov

Research has demonstrated the presence of Gp100 in various mouse models. For instance, the immortalized normal mouse melanocyte line, Melan-A, expresses Gp100. researchgate.net Similarly, the widely used B16 mouse melanoma cell line and its sublines also express this protein. nih.govresearchgate.net Quantitative PCR analyses have been used to compare the mRNA expression levels of Gp100 in different B16.F10 melanoma sublines relative to other cell types and normal tissues, confirming its status as a prominent melanoma-associated antigen. researchgate.net While Gp100 is upregulated in melanocytes and melanoma, it is generally found at low levels in other tissues. biotium.com The consistent presence of the Gp100 (25-33) epitope in both healthy and cancerous melanocytic cells makes it a critical target for studying immune tolerance and the development of immunotherapies against melanoma. nih.govglpbio.com

Considerations of Pyroglutamyl (pGlu) Peptide Formation

A notable chemical modification relevant to peptides with N-terminal glutamic acid (E) or glutamine (Q) is the formation of a pyroglutamyl (pGlu) residue. anaspec.comlabscoop.comresearchgate.net The mouse Gp100 (25-33) peptide begins with glutamic acid (EGSRNQDWL), making it susceptible to this modification. anaspec.comnovoprolabs.com

Pyroglutamyl formation is an intramolecular cyclization reaction where the N-terminal amino group attacks the side-chain carboxyl group, resulting in a five-membered lactam ring and the loss of a water molecule. nih.govthieme-connect.de This conversion can occur spontaneously, particularly under conditions of heat or mild acidity, and can also be catalyzed by enzymes like glutaminyl cyclase. researchgate.netthieme-connect.desciopen.com This cyclization is not a rare event; it is considered a natural process for many peptides and proteins. novoprolabs.comlabscoop.com The formation of pGlu from an N-terminal glutamic acid is a dehydration reaction. sci-hub.se

Immunological Mechanisms of Recognition and Response to Gp100 25 33 , Mouse Tfa

CD8+ T Lymphocyte Priming and Activation

The activation of naive CD8+ T cells against the Gp100 (25-33) epitope is a critical initiating event in the anti-tumor immune response. This process is governed by the specificity of the T cell receptor and has been extensively studied using specialized experimental models.

T Cell Receptor (TCR) Specificity and Avidity for Gp100 (25-33)/H-2D^b Complexes

The interaction between the T cell receptor (TCR) on CD8+ T cells and the Gp100 (25-33) peptide presented by the MHC class I molecule H-2D^b is a cornerstone of the specific immune recognition of melanoma cells. The mouse Gp100 (25-33) peptide sequence is EGSRNQDWL. rupress.org A human counterpart, hgp100 (25-33) with the sequence KVPRNQDWL, has been shown to be more immunogenic. rupress.orgsb-peptide.com This enhanced immunogenicity is attributed to a higher binding affinity for the H-2D^b molecule, making it a heteroclitic epitope. rupress.orgsb-peptide.com

Studies have demonstrated that T cells from pmel-1 transgenic mice, which are engineered to recognize Gp100 (25-33), respond to both the mouse and human versions of the peptide. However, the concentration of the human peptide required to elicit a T cell response is over 100-fold lower than that of the mouse peptide. rupress.org This difference in avidity has significant implications for vaccine development and T cell-based immunotherapies. Research has also explored modifications to the peptide sequence, such as substituting the third amino acid with proline, to further enhance MHC stability and TCR recognition. iedb.org

| Peptide | Sequence | Relative Avidity for TCR | Binding Affinity for H-2D^b |

|---|---|---|---|

| Mouse Gp100 (25-33) | EGSRNQDWL | Lower | Lower |

| Human Gp100 (25-33) | KVPRNQDWL | Higher | Higher |

Development and Application of Gp100 (25-33)-Specific TCR Transgenic Mice (e.g., Pmel-1 Model)

To facilitate the study of Gp100-specific T cell responses, the Pmel-1 transgenic mouse model was developed. rupress.org These mice express a TCR (Vα1/Vβ13) that is specific for the Gp100 (25-33) peptide presented by H-2D^b. rupress.orgjax.org In Pmel-1 mice, over 95% of CD8+ T cells express this transgenic TCR. rupress.orgjax.org

The Pmel-1 model has been invaluable for a wide range of immunological research, including:

In vivo T-cell biology: Studying TCR-ligand interactions, T-cell activation, and thymic selection. jax.org

Immunotherapy models: Providing a physiologically relevant system for investigating adoptive T cell therapies and vaccine strategies against the B16 melanoma model. jax.orgaacrjournals.orgnih.gov

Antigen cross-presentation: Elucidating the mechanisms by which antigen-presenting cells process and present exogenous antigens. jax.org

The use of Pmel-1 mice allows for the tracking of a large, monoclonal population of Gp100-specific T cells, enabling detailed analysis of their expansion, differentiation, and effector functions in response to vaccination or tumor challenge. aacrjournals.orgresearchgate.net

Utility of T Cell Hybridoma Systems in Epitope Recognition Studies

T cell hybridomas are immortalized cell lines that express a specific TCR and can be used as a tool to study antigen recognition. A lacZ inducible CD8+ T cell hybridoma, named BUSA14, has been generated from Pmel-1 mice. plos.orgnih.gov This hybridoma recognizes both human and mouse Gp100 (25-33) peptides presented on dendritic cells and tumor cell lines. plos.orgnih.gov

The BUSA14 hybridoma offers several advantages for research:

Quantifiable and sensitive detection: T cell activation can be easily measured through the induction of the lacZ reporter gene. plos.orgnih.gov

Cost-effective and straightforward: Provides a readily available and easy-to-maintain system for studying peptide presentation by MHC-I molecules. plos.orgnih.gov

Versatility: Can be used to screen for antigen presentation by various cell types and to study the interactions between TCRs and peptide-MHC complexes of different affinities. plos.orgnih.gov

Antigen Processing, Cross-Presentation, and Antigen-Presenting Cell (APC) Interactions

The presentation of the Gp100 (25-33) epitope to CD8+ T cells is a critical step in initiating an adaptive immune response. This process is primarily carried out by professional antigen-presenting cells (APCs) through a mechanism known as cross-presentation.

Role of Dendritic Cells and Macrophages in Gp100 (25-33) Presentation

Dendritic cells (DCs) are the most potent APCs and play a central role in priming naive T cells. They can capture tumor antigens from the environment and, through cross-presentation, load the processed peptides onto MHC class I molecules for presentation to CD8+ T cells. mdpi.comnih.govplos.org Studies have shown that DCs pulsed with Gp100 (25-33) peptide or engineered to express the Gp100 protein can effectively stimulate Gp100-specific T cell responses. aacrjournals.orgnih.gov

Research has also indicated that the state of the tumor cells from which antigens are acquired can influence the efficiency of cross-presentation by DCs, with live tumor cells potentially providing a better source of antigen than apoptotic cells. nih.govplos.org Furthermore, complement C3 produced by DCs can act as a costimulatory factor, enhancing T cell activation and proliferation during antigen presentation. aacrjournals.orgoup.com While DCs are the primary cross-presenting cells, tumor-resident macrophages may also play a role in modulating the T cell response within the tumor microenvironment. nih.gov

| Cell Type | Primary Role | Mechanism of Antigen Acquisition | Key Molecules Involved |

|---|---|---|---|

| Dendritic Cells | Priming of naive CD8+ T cells | Phagocytosis of tumor cells/antigens | MHC Class I (H-2D^b), Costimulatory molecules (e.g., CD80/CD86) |

| Macrophages | Modulation of T cell response in tumor microenvironment | Phagocytosis of tumor cells/debris | MHC Class I, PD-L1 |

Tumor Cell Line Presentation of Gp100 (25-33)

Melanoma cell lines, such as B16, endogenously process and present the mouse Gp100 (25-33) peptide on their surface via MHC class I molecules. rupress.orgplos.orgnih.gov This direct presentation makes them recognizable targets for Gp100-specific CD8+ T cells. The BUSA14 T cell hybridoma has been shown to be activated by B16 melanoma lines, confirming the presence of the Gp100 (25-33)/H-2D^b complex on the tumor cell surface. plos.orgnih.gov

However, the level of antigen presentation by tumor cells can be variable and may not always be sufficient to induce a robust anti-tumor immune response, highlighting the importance of cross-presentation by APCs to effectively prime T cells. nih.gov The B16 melanoma model, in conjunction with Pmel-1 T cells, provides a powerful system to study the dynamics of tumor cell recognition and killing by the immune system. nih.gov

Elicitation and Characterization of Antigen-Specific Immune Responses

The elicitation of an immune response against the self-antigen glycoprotein (B1211001) 100 (gp100) is a central goal in melanoma immunotherapy. The mouse homolog, mgp100, is a nonmutated differentiation antigen expressed on both normal melanocytes and melanoma cells, making it a challenging target due to immunological tolerance. sb-peptide.comnih.gov Research has focused on the gp100 (25-33) epitope, an immunodominant peptide presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db. sb-peptide.comnih.gov

The precursor frequency of naive CD8+ T cells recognizing the endogenous mgp100 (25-33) epitope is exceptionally low, estimated to be approximately 1 in 1 million CD8+ T cells in C57BL/6 mice. nih.gov This low frequency is a significant hurdle in generating a robust primary immune response. nih.gov Active vaccination strategies are required to expand this small population of self-reactive T cells. nih.gov

Studies using adoptive transfer of gp100-specific T cells from pmel-1 transgenic mice have allowed for sensitive monitoring of T cell responses. jci.org Following vaccination, these T cells can undergo massive clonal expansion. aacrjournals.org For instance, combining adoptive cell transfer with a long peptide-based vaccine can lead to a 1,000-fold expansion of the transferred CD8+ T cells. aacrjournals.org The kinetics of the response show that after vaccination, the proportion of gp100-specific T cells increases significantly in the blood and lymphoid organs. jci.orgtandfonline.com This primary expansion is crucial for controlling tumor growth. sci-hub.se

Following the primary response, a pool of antigen-specific memory T cells is generated. jci.orgaacrjournals.org The magnitude of this memory population has been correlated with effective long-term antitumor responses. aacrjournals.org The development of functional memory T cells is a key objective, as they can provide long-lived protection against tumor recurrence following initial treatment, such as surgical excision. jci.org

Table 1: Estimated Precursor Frequency of Gp100-Specific CD8+ T Cells

| Specificity | Precursor Frequency (per 106 CD8+ T cells) | Mouse Model | Reference |

|---|---|---|---|

| Endogenous mgp100 (25-33) | ~1 | C57BL/6 | nih.gov |

Upon recognition of the gp100 (25-33) peptide presented by H-2Db molecules on target cells, specific CD8+ T cells become activated and produce a range of cytokines and effector molecules. rupress.orgtandfonline.com The primary cytokine associated with the anti-tumor response is Interferon-gamma (IFN-γ). sb-peptide.comnih.govrupress.org The release of IFN-γ is a key indicator of T cell activation and functional avidity. tandfonline.complos.org

Studies using pmel-1 transgenic T cells, which are specific for the gp100 (25-33) epitope, demonstrate robust IFN-γ production following stimulation with the peptide or with gp100-expressing B16 melanoma cells. rupress.orgtandfonline.com In addition to IFN-γ, gp100-specific T cells can also secrete other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (B1167480) (IL-2). plos.org A T cell hybridoma specific for gp100 (25-33) was shown to produce TNF-α and IL-2 upon activation. plos.org

Beyond cytokines, activated cytotoxic T lymphocytes (CTLs) produce effector molecules critical for target cell lysis, including perforin (B1180081) and granzymes. nih.gov Intracellular staining of gp100-specific CD8+ T cells can reveal the presence of these molecules, confirming their cytotoxic potential. nih.gov The degranulation marker CD107a (LAMP-1) can also be detected on the surface of these T cells following target engagement, indicating the release of lytic granules. aacrjournals.org

Table 2: Cytokine Profile of Gp100 (25-33)-Specific T Cells

| Cytokine/Molecule | Function | Study Context | References |

|---|---|---|---|

| IFN-γ | Key pro-inflammatory and anti-tumor cytokine | Released upon stimulation with peptide or B16 melanoma cells | sb-peptide.comnih.govrupress.orgtandfonline.com |

| TNF-α | Pro-inflammatory cytokine, induces apoptosis | Secreted by gp100-specific T cell hybridoma | plos.org |

| IL-2 | T cell growth factor, promotes proliferation | Secreted by gp100-specific T cell hybridoma | plos.org |

| CD107a | Degranulation marker | Expressed during culture with peptide-pulsed cells | aacrjournals.org |

A defining feature of the CD8+ T cell response to gp100 (25-33) is the direct killing of target cells expressing the antigen. nih.govescholarship.org These CTLs are crucial for mediating the regression of melanoma tumors. nih.govsci-hub.se The cytotoxic function can be quantified using various methods, including the standard Chromium-51 (51Cr) release assay and in vivo killing assays. nih.govresearchgate.net

In a 51Cr release assay, immunization of mice with a DNA minigene construct of the human gp100 (25-33) epitope induced CTLs that could effectively lyse target cells pulsed with the mouse gp100 (25-33) peptide. researchgate.net This demonstrates cross-reactivity, a vital component for effective immunotherapy. nih.gov In vivo killing assays further confirm this lytic capacity under physiological conditions. nih.govnih.gov In this setup, target cells pulsed with the gp100 (25-33) peptide are labeled and injected into mice; their subsequent elimination by the host's immune system provides a direct measure of antigen-specific cytotoxicity. nih.govnih.gov

Gp100-specific CTLs recognize and kill not only peptide-pulsed target cells but also syngeneic melanoma cell lines, such as B16, that endogenously process and present the mgp100 (25-33) epitope. nih.govsci-hub.segenscript.com However, tumors can develop resistance to T-cell therapy through mechanisms like the loss of target antigen expression in an inflammatory microenvironment. sci-hub.se

Overcoming Immune Evasion and Self-Tolerance Mechanisms

The induction of immunity against self-antigens like mgp100 is challenging due to central and peripheral tolerance mechanisms that either delete or functionally inactivate self-reactive T cells. sb-peptide.comnih.gov Consequently, immunization with the native mgp100 peptide or a recombinant vaccinia virus encoding it is often non-immunogenic. sb-peptide.com

A highly effective strategy to break tolerance to mgp100 is xenogeneic immunization, which involves vaccinating mice with the orthologous human gene or peptide (hgp100). nih.govresearchgate.netnih.gov Immunization of C57BL/6 mice with a recombinant vaccinia virus or a DNA plasmid encoding full-length hgp100 elicits a specific CD8+ T cell response. sb-peptide.comnih.gov These T cells are cross-reactive and can recognize the endogenous mgp100 (25-33) epitope, leading to the rejection of syngeneic melanoma tumors. nih.govresearchgate.net

Another approach involves enhancing T cell activation signals. Co-administration of DNA encoding the costimulatory molecule CD40L with a DNA vaccine for mgp100 has been shown to generate higher avidity antigen-specific CD8+ T cells. plos.org This strategy helps to break immune tolerance and results in better tumor control. plos.org

The superior immunogenicity of hgp100 in mice is attributed to the H-2Db-restricted epitope hgp100 (25-33), which functions as a heteroclitic epitope for mgp100 (25-33). sb-peptide.comnih.gov A heteroclitic epitope is an altered peptide that induces a more potent T cell response than the native peptide. sb-peptide.com This enhanced potency can be due to increased binding affinity for the MHC molecule or improved stimulation of the T cell receptor (TCR). sb-peptide.com

The mouse gp100 (25-33) sequence is EGSRNQDWL, while the human homolog is KVPRNQDWL. rupress.org The three amino-terminal residues differ between the two species. sb-peptide.com These differences result in the human peptide binding to the mouse H-2Db molecule with approximately 100-fold greater efficiency than the mouse peptide. rupress.org This significantly higher affinity for MHC class I stabilizes the peptide-MHC complex on the cell surface, leading to more effective T cell priming. sb-peptide.comresearchgate.net

This increased binding affinity translates into a much greater ability to trigger T cell effector functions. The hgp100 (25-33) peptide can stimulate IFN-γ release from T cells at concentrations up to 1,000-fold lower than the mgp100 (25-33) peptide. sb-peptide.comrupress.org Studies have shown that immunization with a minigene construct of hgp100 (25-33) is sufficient to induce protective anti-tumor immunity against B16 melanoma, whereas the mgp100 (25-33) minigene fails to do so. researchgate.netnih.gov This highlights that the fortuitous existence of a high-affinity altered peptide ligand is both necessary and sufficient to break tolerance and generate effective, self-reactive, tumoricidal T cells. sb-peptide.comnih.gov

Table 3: Comparison of Mouse vs. Human Gp100 (25-33) Epitopes

| Feature | mgp100 (25-33) | hgp100 (25-33) | Reference |

|---|---|---|---|

| Sequence | EGSRNQDWL | KVPRNQDWL | rupress.org |

| MHC Binding Affinity (H-2Db) | Low | High (~100-fold greater than mgp100) | sb-peptide.comrupress.org |

| Immunogenicity in Mice | Poor/None | High | sb-peptide.comnih.gov |

| T Cell Activation | Requires high peptide concentration | Effective at >100-fold lower concentrations | rupress.org |

| Tumor Protection | Ineffective | Induces rejection of B16 melanoma | researchgate.netnih.gov |

Modulation of Regulatory T Cell (Treg) Activity in Gp100 (25-33) Responses

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are critical mediators of peripheral tolerance and can significantly dampen anti-tumor immune responses. Therapeutic strategies involving the Gp100 (25-33) mouse peptide have been shown to modulate the activity and prevalence of these suppressive cells within the tumor microenvironment.

Research has demonstrated that vaccination with dendritic cells (DCs) pulsed with the Gp100 (25-33) peptide can lead to a reduction of Tregs at the tumor site. In a study utilizing a B16F10 melanoma model, mice treated with Gp100 (25-33) peptide-pulsed DCs exhibited a decreased number of intratumoral CD4+CD25+Foxp3+ Treg elements. d-nb.inforesearchgate.net This reduction in the regulatory T cell population was associated with an increase in effector T cells, suggesting a shift in the balance towards a more effective anti-tumor response. d-nb.inforesearchgate.net

Furthermore, combining Treg depletion with a Gp100 (25-33)-based vaccine has been shown to enhance tumor suppression, particularly in later stages of tumor growth. jci.org This suggests that the presence of Tregs can be a significant obstacle to the efficacy of Gp100 (25-33)-targeted immunotherapies.

Another approach to overcoming Treg-mediated suppression involves targeting the glucocorticoid-induced tumor necrosis factor receptor (GITR), which is constitutively expressed at high levels on Tregs. Treatment with an agonist anti-GITR monoclonal antibody (DTA-1) in mice with established B16 melanoma led to a significant impairment of intra-tumor Treg accumulation, resulting in a higher ratio of effector T cells to Tregs. plos.org Interestingly, this treatment did not affect systemic Treg frequencies but rather induced a loss of Foxp3 expression in Tregs within the tumor, suggesting an instability of the Treg phenotype in the local tumor environment. plos.org

Table 1: Modulation of Regulatory T Cell (Treg) Populations in Response to Gp100 (25-33)-Based Therapies

| Therapeutic Strategy | Key Findings on Treg Modulation | Tumor Model | Reference |

|---|---|---|---|

| Gp100 (25-33) Peptide-Pulsed DC Vaccination | Decreased number of intratumoral CD4+CD25+Foxp3+ Tregs. | B16F10 Melanoma | d-nb.inforesearchgate.net |

| Agonist Anti-GITR mAb (DTA-1) | Impaired intra-tumor Treg accumulation and induced loss of Foxp3 expression in intratumoral Tregs. | B16 Melanoma | plos.org |

| Combination of DC Vaccine and Treg Depletion | Enhanced tumor suppression, especially in later-stage tumors. | B16-F10 Melanoma | jci.org |

Antigen Spreading and Endogenous T-Cell Repertoire Expansion

A successful anti-tumor immune response often involves the broadening of T-cell reactivity from the initial target antigen to other tumor-associated antigens, a phenomenon known as antigen spreading or epitope spreading. Immunization with Gp100 (25-33), mouse (TFA) has been shown to induce such a diversification of the endogenous T-cell repertoire, leading to a more comprehensive and durable anti-tumor effect.

One clear demonstration of this phenomenon was observed when a DNA vaccine for human Gp100 was combined with a monoclonal antibody (TA99) that targets the melanoma antigen tyrosinase-related protein-1 (Tyrp1). This combination therapy not only enhanced the CD8+ T-cell response against Gp100 (25-33) but also induced de novo CD8+ T-cell responses against the Tyrp1 (455-463) epitope, despite the fact that the mice were not vaccinated against Tyrp1. researchgate.net This indicates that the initial immune response against Gp100 led to tumor cell killing and the subsequent release and presentation of other tumor antigens, thereby expanding the repertoire of tumor-reactive T-cells.

Further evidence for antigen spreading comes from studies combining adoptive T-cell therapy (ACT) with a lymph node-targeted vaccine. In a B16F10 melanoma model, mice treated with Gp100 (25-33)-specific TCR T-cells and an amphiphilic vaccine achieved long-term survival and were protected against tumor recurrence. This protection was associated with the development of immune responses against additional tumor-associated antigens not targeted by the initial therapy, highlighting the importance of epitope spreading for durable anti-tumor immunity. nih.gov

The induction of an expanded endogenous T-cell repertoire is a critical component of successful immunotherapy. By initiating a potent response against Gp100 (25-33), the immune system can subsequently recognize and eliminate tumor cells expressing a broader array of antigens, thereby counteracting tumor immune escape mechanisms such as antigen loss.

Table 2: Evidence of Antigen Spreading Following Gp100 (25-33)-Focused Immunotherapy

| Therapeutic Approach | Primary Target | Antigen Spreading Target | Key Outcome | Reference |

|---|---|---|---|---|

| Gp100 DNA Vaccine + TA99 mAb | Gp100 (25-33) | Tyrp1 (455-463) | Induction of CD8+ T-cell responses against Tyrp1 in mice not vaccinated against it. | researchgate.net |

| Gp100 (25-33) TCR T-cell Therapy + Lymph Node-Targeted Vaccine | Gp100 (25-33) | Other Tumor-Associated Antigens | Protection against tumor recurrence associated with a broadened anti-tumor T-cell response. | nih.gov |

Preclinical Therapeutic Strategies and Models Utilizing Gp100 25 33 , Mouse Tfa

Development of Gp100 (25-33)-Based Cancer Vaccines

Peptide-based cancer vaccines aim to activate the host's immune system to recognize and eliminate tumor cells. mdpi.com However, peptide antigens like Gp100 (25-33) are often poorly immunogenic on their own and require advanced formulation strategies and the inclusion of adjuvants to generate a robust and effective anti-tumor response. mdpi.comnih.gov

To enhance the immunogenicity of the Gp100 (25-33) peptide, researchers have focused on optimizing delivery systems and combining the peptide with powerful immune-stimulating adjuvants.

Liposomes are considered a promising antigen delivery system for cancer vaccines. nih.gov They can protect the peptide antigen from degradation, co-deliver antigens and adjuvants to the same antigen-presenting cells (APCs) like dendritic cells (DCs), and facilitate efficient uptake by these cells. mdpi.comnih.gov

Cationic liposomes have been successfully used to deliver the Gp100 (25-33) self-antigen. nih.govresearchgate.net Studies have shown that decorating cationic liposomes with the Gp100 (25-33) peptide significantly enhances the induction of antigen-specific CD4+ T cells compared to the free peptide. nih.gov The encapsulation of Gp100 (25-33) can be challenging due to its hydrophilic nature, leading to low encapsulation efficiency in some formulations like those using poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. nih.gov However, specific liposomal formulations, such as those incorporating dioleoylphosphatidylethanolamine (DOPE), have demonstrated significantly higher encapsulation rates. researchgate.net The combination of a liposomal Gp100 vaccine with other immunotherapies has been shown to potentiate therapeutic effects in melanoma models. nih.gov

| Liposomal Formulation Feature | Observed Immunological Effect | Reference |

|---|---|---|

| Cationic Liposomes decorated with Gp100 (25-33) | Markedly increased the number of antigen-specific CD4+ T cells over free peptide. | nih.gov |

| Formulation including Dioleoylphosphatidylethanolamine (DOPE) | Showed a significantly higher encapsulation rate for the gp100 peptide. | researchgate.net |

| Liposomal Gp100 (25-33) co-administered with CpG ODN | Led to remarkable tumor regression and increased tumor-infiltrated lymphocytes (TILs) with high cytotoxic activity. | nih.govnih.gov |

| General Liposomal Delivery | Protects peptide from degradation and enables efficient co-delivery of antigen and adjuvants to DCs. | mdpi.comnih.gov |

Toll-like receptor (TLR) agonists are potent adjuvants that activate innate immune responses, which in turn enhance the adaptive immune response to vaccine antigens. nih.gov They are crucial for overcoming the low immunogenicity of self-antigens like Gp100.

CpG ODN (TLR9 Agonist): CpG oligodeoxynucleotides (ODN) are synthetic DNA sequences that act as agonists for TLR9, which is highly expressed in DCs. nih.gov The co-administration of CpG ODN with Gp100 (25-33) vaccines induces a Th1-polarized immune response, characterized by the secretion of cytokines like IL-12 and IFN-γ, and promotes the generation of tumor-specific cytotoxic T lymphocytes (CTLs). nih.gov Combining a liposomal Gp100 (25-33) vaccine with CpG ODN has been shown to significantly increase the number of tumor-infiltrating lymphocytes (TILs) and their cytotoxic activity, leading to remarkable tumor regression in mouse models. nih.govnih.gov

Poly-ICLC (TLR3 Agonist): Poly-ICLC is a synthetic, stabilized double-stranded RNA that activates TLR3, mimicking a viral infection. nih.govnih.gov It is a powerful immune stimulator used as an adjuvant in peptide-based cancer vaccines to induce robust CD4+ and CD8+ T cell responses. nih.gov When used as an adjuvant with peptide antigens, Poly-ICLC promotes the expansion of antigen-specific CTLs. nih.govnih.gov In glioma models, Poly-ICLC has been used with tumor antigens to generate effective anti-tumor responses. aai.org

Other TLR agonists, such as the TLR7 ligand imiquimod, have also been used in combination with Gp100 (25-33) peptide vaccination to induce strong expansion of T cells. aacrjournals.org

| TLR Agonist | Mechanism of Action | Effect on Gp100 (25-33) Vaccine Efficacy | Reference |

|---|---|---|---|

| CpG ODN | Activates TLR9 on dendritic cells. | Induces Th1 and tumor-specific CTLs; enhances IFN-γ production and cytotoxic activity of TILs. | nih.gov |

| Poly-ICLC | Activates TLR3, mimicking a viral dsRNA pathogen-associated molecular pattern (PAMP). | Promotes efficient expansion of antigen-specific cytotoxic T lymphocytes. | nih.govnih.govnih.gov |

| Imiquimod | Activates TLR7. | Induces strong expansion of Gp100 (25-33)-specific T cells after adoptive transfer. | aacrjournals.org |

The route of administration is a critical factor that dictates the immunogenicity and therapeutic success of peptide-based cancer vaccines. nih.gov Research comparing different routes has revealed significant differences in the magnitude and quality of the resulting immune response.

Studies have shown that systemic intravenous (i.v.) vaccination can be far superior to the conventional subcutaneous (s.c.) route for inducing large T-cell responses in mice. nih.gov The i.v. route promotes the systemic dissemination of the peptide antigen throughout the lymphoid system, allowing it to be delivered to a greater number of APCs. nih.gov This leads to more efficient recruitment and expansion of antigen-specific CTL precursors. nih.gov In experiments using pmel-1 TCR transgenic mice, whose T cells are specific for the Gp100 (25-33) epitope, both i.v. and intramuscular (i.m.) administration of a Gp100 vaccine were more effective than s.c. vaccination at inducing and expanding the CTL response. nih.gov

Conversely, other studies have identified the s.c. route as optimal for specific vaccine platforms. jci.org Another approach, iontophoretic (IP) delivery, has also been explored as a method for transcutaneous immunization. jst.go.jp

| Vaccination Route | Key Finding | Underlying Mechanism | Reference |

|---|---|---|---|

| Intravenous (i.v.) | Superior to s.c. route at inducing large T-cell responses. | Promotes systemic dissemination of antigen to a large number of APCs. | nih.gov |

| Intramuscular (i.m.) | More effective than s.c. vaccination at inducing CTL expansion. | Effective at inducing and expanding CTL responses. | nih.gov |

| Subcutaneous (s.c.) | Less effective than i.v. or i.m. in some models, but identified as optimal in others. | Conventional route, efficacy depends on vaccine formulation. | nih.govjci.org |

| Iontophoretic (IP) | Investigated as a method for transcutaneous immunization. | Depends on activation of skin-resident immune cells. | jst.go.jp |

The B16F10 murine melanoma cell line, which expresses the Gp100 antigen, is a widely used and aggressive model to evaluate the therapeutic efficacy of cancer vaccines. nih.govresearchgate.net Successful Gp100 (25-33)-based vaccination strategies in this model are characterized by the induction of potent anti-tumor immunity that can control tumor growth and improve survival.

Therapeutic vaccination with optimized Gp100 (25-33) formulations leads to a significant increase in the number and function of Gp100-specific TILs. nih.govbmj.com For instance, combining a liposomal Gp100 vaccine with CpG ODN and an anti-PD-1 antibody resulted in a marked increase in TILs that produced high levels of IFN-γ and exhibited strong cytotoxic activity, leading to significant tumor regression. nih.govnih.gov Similarly, a DNA vaccine fusing Gp100 to the chemokine MIP3α enhanced the number of Gp100 (25-33)-reactive CD8+ TILs, which correlated with enhanced tumor suppression and survival. bmj.com

Vaccination with Gp100 (25-33) has been shown to delay tumor growth and prolong survival in mice challenged with B16F10 cells. aacrjournals.orgresearchgate.net These protective effects are often linked to the expansion of memory CD8+ T cells. researchgate.net

| Vaccine Strategy in B16F10 Model | Key Immunological Outcome | Therapeutic Efficacy | Reference |

|---|---|---|---|

| Liposomal Gp100 + CpG + anti-PD-1 | Increased number of TILs with high IFN-γ production and cytotoxic activity. | Remarkable tumor regression. | nih.govnih.gov |

| MIP3α-gp100 fusion DNA vaccine | Significantly enhanced percentage and number of Gp100 (25-33)-reactive CD8+ TILs. | Enhanced tumor suppression and mouse survival. | bmj.com |

| ACT + Gp100 peptide + TLR7L | Massive expansion of adoptively transferred T cells. | Significant delay in B16 melanoma outgrowth. | aacrjournals.org |

| Gp100 (25-33) peptide + β-SQDG18 adjuvant | Induced in vivo expansion of memory CD8+ T cells and APCs. | Reduced tumor growth and prolonged survival. | researchgate.net |

Optimization of Peptide Vaccine Formulations and Adjuvants

Adoptive T Cell Therapy (ACT) Enhancement through Gp100 (25-33) Targeting

Adoptive T cell therapy (ACT) involves the ex vivo expansion of tumor-specific T cells and their reinfusion into the patient. aacrjournals.org A powerful preclinical model for studying ACT in melanoma involves the use of pmel-1 transgenic mice, which harbor CD8+ T cells with a T-cell receptor (TCR) specific for the Gp100 (25-33) peptide. aacrjournals.orgnih.gov

Combining ACT with vaccination using the cognate Gp100 (25-33) peptide provides a potent strategy to boost the efficacy of the transferred T cells. aacrjournals.org Administering a Gp100 peptide vaccine after the transfer of pmel-1 T cells causes a massive in vivo expansion of these tumor-specific cells. aacrjournals.org In one study, this combination led to the pmel-1 cells constituting up to 90% of the entire CD8+ T-cell pool in the blood. aacrjournals.org

This post-transfer vaccination not only expands the number of therapeutic T cells but also enhances their function and persistence. nih.govbiorxiv.org The invigorated T cells show improved homing to the tumor site and greater effector functions, such as producing IFN-γ. nih.govbiorxiv.org This combined approach has been shown to significantly delay tumor outgrowth and eradicate established solid tumors in murine models that are refractory to T-cell monotherapy. aacrjournals.orgbiorxiv.org Furthermore, expanding pmel-1 T cells in the presence of certain cytokines or antioxidants before transfer can further improve their persistence and anti-tumor activity in vivo. aacrjournals.orgbmj.com

| ACT Enhancement Strategy | Mechanism | Observed Outcome | Reference |

|---|---|---|---|

| ACT (pmel-1 T cells) + Gp100 peptide vaccination | In vivo re-stimulation and expansion of transferred T cells. | Massive clonal expansion of pmel-1 T cells, delayed tumor growth, and tumor eradication. | aacrjournals.orgbiorxiv.org |

| ACT + Gp100 vaccine + CpG adjuvant | Simultaneous invigoration of transferred T cells and priming of endogenous T cells. | Durable responses and protection against tumor recurrence. | biorxiv.org |

| Ex vivo expansion of pmel-1 cells with IL-21 | Directly augments T cell anti-tumor capacity. | Bolstered engraftment and antitumor activity of T cells if isolated prior to expansion. | bmj.com |

| Ex vivo expansion of pmel-1 cells with N-Acetyl Cysteine | Limits activation-induced T-cell death by reducing oxidative stress. | Enhanced persistence and anti-tumor efficacy of transferred T cells. | aacrjournals.org |

Augmentation of Pmel-1 TCR T Cell Functionality

A cornerstone of preclinical melanoma research is the Pmel-1 T-cell receptor (TCR) transgenic mouse model. The T cells from these mice recognize the murine Gp100 (25-33) epitope (sequence: EGSRNQDWL) presented by the H-2Db major histocompatibility complex (MHC) class I molecule. nih.govaacrjournals.orgnih.gov While these T cells are specific for a self-antigen expressed on both normal melanocytes and melanoma cells, they are often functionally tolerant or naive in vivo, allowing tumors to grow unchecked. nih.gov

Stimulation with the Gp100 (25-33) peptide, or its higher affinity human homologue (hgp100), can break this tolerance and potently activate Pmel-1 T cells. nih.gov In vitro stimulation of naive Pmel-1 splenocytes with the Gp100 peptide leads to extensive proliferation and the development of an effector phenotype. nih.govresearchgate.net This activation is characterized by the upregulation of cell surface markers such as CD25, CD44, and CD69, and the downregulation of CD62L. nih.gov Functionally, these activated T cells release significant amounts of interferon-gamma (IFN-γ) upon recognizing the peptide. nih.govresearchgate.net This robust activation and functional enhancement form the basis for their use in adoptive cell transfer (ACT) therapies. nih.gov

Synergistic Effects of Vaccine Boosting on ACT Outcomes

Adoptive cell transfer (ACT) of tumor-specific T cells, such as Pmel-1 cells, is a powerful immunotherapeutic approach. However, the persistence and effector function of these transferred cells can be limited. Preclinical studies have demonstrated that combining ACT with a vaccine boost using the Gp100 (25-33) peptide can dramatically enhance therapeutic outcomes. aacrjournals.orgbiorxiv.org

In mouse models, administering a vaccine composed of a long peptide containing the Gp100 (25-33) epitope after the transfer of Pmel-1 T cells leads to a massive clonal expansion of the transferred cells. aacrjournals.org This expansion can be so significant that the Gp100-specific T cells constitute the majority of the CD8+ T-cell pool in the blood. aacrjournals.org This combined approach results in effective tumor eradication, even in immunocompetent hosts without prior lymphodepleting conditioning. aacrjournals.org

Further refinements, such as using an amphiphilic-vaccine (AMP-vaccine) that targets lymph nodes, have shown superior results. When combined with Pmel-1 TCR-T cell therapy, AMP-gp100 vaccination significantly delayed or completely eradicated established B16F10 melanoma tumors compared to TCR-T cells alone. biorxiv.org This enhanced efficacy was associated with a greater number and persistence of TCR-T cells in the peripheral blood for extended periods. biorxiv.org

| Treatment Group | Key Finding | Reference |

|---|---|---|

| Pmel-1 ACT + Long Peptide Vaccine | Up to 1,000-fold expansion of transferred CD8+ T cells; effective anti-melanoma responses without lymphodepletion. | aacrjournals.org |

| Pmel-1 ACT + Peptide-Pulsed DC Vaccine | More robust antitumor response than either therapy alone; substantial regression of large tumors and prolonged survival. | nih.gov |

| Pmel-1 ACT + AMP-gp100 Vaccine | Significantly delayed tumor growth and enhanced long-term survival compared to ACT alone. Increased persistence of TCR-T cells up to 75 days. | biorxiv.org |

Targeting of Mutationally-Derived Neoantigen Analogs

A significant challenge in targeting self-antigens like Gp100 is overcoming immunological tolerance. One innovative strategy involves using T cells that recognize a mutated version of the self-peptide, which acts as a higher-avidity neoantigen. Pmel-1 T cells, which recognize the wild-type (WT) murine Gp100 peptide, can also recognize a mutated version with higher avidity. jci.orgnih.gov

In a preclinical model, B16 melanoma cells were engineered to express this mutated Gp100 epitope. jci.org Pmel-1 T cells demonstrated augmented recognition of these neoantigen-expressing tumor cells, as measured by increased IFN-γ production. jci.orgnih.gov This enhanced recognition translated into superior therapeutic efficacy in vivo. ACT of Pmel-1 T cells led to the complete and durable regression of large, established tumors expressing the neoantigen, a result not seen with tumors expressing the WT antigen. jci.org This approach highlights that targeting "mutated-self" neoantigens can improve the efficacy of T cell-based immunotherapies. jci.orgnih.gov

Combination Immunotherapy Approaches in Preclinical Settings

To further enhance the antitumor effects of Gp100 (25-33)-based therapies, researchers have explored combinations with other immunomodulatory agents in preclinical models.

Gp100 (25-33) Immunization with Immune Checkpoint Blockade (e.g., Anti-PD-1)

Immune checkpoint inhibitors, such as antibodies targeting Programmed Death-1 (PD-1) or its ligand (PD-L1), have revolutionized cancer treatment. Combining these agents with cancer vaccines is a logical next step. In preclinical B16F10 melanoma models, combining a Gp100 peptide-based vaccine with an anti-PD-1 monoclonal antibody potentiated the therapeutic effect. researchgate.net Therapeutic vaccination with a liposomal Gp100 (25-33) nanovaccine and CpG adjuvant, when combined with anti-PD-1, led to a remarkable increase in tumor-infiltrating lymphocytes (TILs), higher IFN-γ production, and significant tumor regression. researchgate.net

However, the efficacy of this combination can be complex. Some studies have shown that while blocking PD-L1 on dendritic cells (DCs) pulsed with Gp100 (25-33) peptide enhanced T-cell cytotoxicity in vitro, the combination did not result in tumor regression in vivo. nih.gov The timing and specific context of the combination appear to be critical. For instance, combining a DNA vaccine encoding Gp100 and TRP-2 with anti-PD-1 therapy significantly prolonged survival in mice with intracranial tumors, correlating with increased CD4+ and CD8+ T-cell infiltration into the tumor. nih.gov

| Combination Therapy | Model | Key Outcome | Reference |

|---|---|---|---|

| Liposomal gp100 (25-33) + CpG + Anti-PD-1 | B16F10 Melanoma | Increased TILs, IFN-γ production, and significant tumor regression. | researchgate.net |

| DC-gp100 Vaccine + Anti-PD-L1 | B16 Melanoma | Enhanced T-cell function in vitro but no in vivo tumor regression. | nih.gov |

| TRP-2/gp100 DNA Vaccine + Anti-PD-1 | Intracranial B16 Tumors | Significantly prolonged survival and increased T-cell infiltration in the brain. | nih.gov |

Co-Administration with Costimulatory Receptor Agonists (e.g., Anti-GITR)

Targeting costimulatory receptors on T cells, such as the Glucocorticoid-Induced Tumor Necrosis Factor Receptor (GITR), offers another avenue to boost antitumor immunity. Agonist anti-GITR antibodies can enhance T-cell proliferation and effector functions while inhibiting the suppressive activity of regulatory T cells (Tregs). nih.govnih.gov

When combined with a DNA vaccine encoding human Gp100, an agonist anti-GITR antibody (DTA-1) significantly enhanced primary CD8+ T-cell responses against the Gp100 (25-33) epitope. nih.gov This combination led to a 2- to 4-fold increase in the frequency of Gp100-specific CD8+ T cells and improved protection from a lethal B16 melanoma challenge. nih.gov In the context of ACT, GITR ligation with DTA-1 augmented the activation and effector function of tumor-infiltrating Pmel-1 T cells, leading to enhanced IFN-γ secretion following Gp100 peptide restimulation. nih.gov

Long-Term Tumor Control and Antitumor Memory Generation

A critical goal of cancer immunotherapy is the generation of a durable response, underpinned by long-term immunological memory. Therapies utilizing Gp100 (25-33) have shown promise in establishing this lasting antitumor effect.

In models combining ACT with vaccine boosting, surviving mice that cleared their tumors were shown to be protected against a secondary tumor challenge, indicating the formation of effective antitumor memory. biorxiv.org The persistence of Gp100-specific T cells is a key correlate of this long-term protection. biorxiv.orgaai.org For example, combining Gp100 peptide vaccination with IFN-α as an adjuvant not only boosted the primary T-cell response but also greatly increased the long-term maintenance of Pmel-1 CD8+ T cells with an effector memory phenotype. aai.org

Studies have also dissected the roles of different memory T-cell subsets. Adoptive transfer of self/tumor-reactive central memory T cells (TCM) specific for Gp100 (25-33) was found to be superior in mediating tumor regression and prolonging animal survival compared to the transfer of effector memory T cells (TEM). pnas.org These findings underscore the importance of generating a persistent pool of memory T cells for durable tumor control and provide a strong rationale for developing vaccination and ACT strategies that preferentially induce a TCM phenotype.

Mechanisms of Durable Tumor Regression and Recurrence Prevention

The induction of a lasting anti-tumor immune response is a primary goal of cancer immunotherapy. Studies utilizing the gp100 (25-33) mouse peptide have shed light on the mechanisms required for durable tumor regression and the prevention of recurrence. A critical element is the generation and maintenance of tumor-specific memory T cells.

Research has demonstrated that vaccination with gp100 (25-33) can lead to the expansion of CD8+ T cells that are capable of controlling tumor growth. aai.org The establishment of a robust memory T cell pool is associated with long-term protection against tumor rechallenge. For instance, in postsurgical immunity models, tumor-specific CD8+ T cells targeting gp100 (25-33) were found to develop into a memory population that did not contract significantly over time. nih.gov The presence of these memory cells is crucial for preventing tumor recurrence. aacrjournals.org

The characteristics of the T cell response are also critical. A successful anti-tumor response often involves T cells with an effector memory phenotype (CD62L-low), which are capable of immediate effector functions upon re-encountering the antigen. aai.org Studies have shown that combining gp100 (25-33) peptide vaccination with adjuvants like IFN-α can significantly boost the number of antigen-specific CD8+ T cells, enhance their effector function, and promote the development of a long-lived effector memory population. aai.org

Furthermore, the context of the immune response, including the presence of other immune cells, plays a significant role. The combination of gp100-specific CD8+ T cells with tumor-specific CD4+ T cells has been shown to mediate the regression of large, established melanomas. aai.org This highlights the importance of a coordinated immune attack involving multiple cell types for achieving durable tumor control.

However, challenges such as T cell exhaustion and the development of regulatory T cells (Tregs) can dampen the anti-tumor response and lead to recurrence. aai.orgnih.gov Strategies to overcome these hurdles, such as the depletion of Tregs or the use of co-stimulatory molecules, are active areas of investigation to enhance the durability of tumor regression. nih.gov

Table 1: Research Findings on Durable Tumor Regression and Recurrence Prevention

| Study Focus | Key Findings | Implication for Durable Immunity |

| Postsurgical Immunity | Tumor-specific CD8+ T cells develop into a stable memory population following surgery. nih.gov | Establishes a long-term surveillance system to prevent tumor recurrence. aacrjournals.org |

| Combination Immunotherapy | Adoptive transfer of both gp100-specific CD8+ and TRP1-specific CD4+ T cells leads to regression of large melanomas. aai.org | A multi-pronged T cell attack enhances the robustness and durability of the anti-tumor response. |

| Adjuvant Effects | IFN-α synergizes with gp100 peptide vaccination to increase T cell numbers and promote an effector memory phenotype. aai.org | Enhances the generation of long-lasting, functional anti-tumor T cells. |

| Adoptive Cell Therapy | Adoptive transfer of pmel-1 T cells (specific for gp100) combined with vaccination and IL-2 can lead to complete and durable tumor regression. nih.govresearchgate.net | Demonstrates the potential to eradicate large, established tumors and induce lasting immunity. |

| T Cell Precursor Frequency | The initial number of self-antigen-specific CD8+ T cells is extremely low, impacting the ability to mount a strong protective response. rupress.org | Highlights the challenge of activating a sufficient number of tumor-reactive T cells for durable control. |

Analysis of Antigen Spreading and Broadening of the Antitumor Repertoire

Antigen spreading, also known as epitope spreading, is a phenomenon where an initial immune response against a specific tumor antigen broadens to include responses against other tumor-associated antigens. This process is critical for a comprehensive and durable anti-tumor effect, as it can counteract tumor escape mechanisms like the downregulation of the initially targeted antigen.

In the context of gp100 (25-33) based therapies, the initial targeting of this single epitope can trigger a cascade of events leading to the recognition of other melanoma antigens. When gp100-specific T cells attack and kill tumor cells, the dying cells release a variety of other tumor antigens. mdpi.com These newly released antigens can then be taken up, processed, and presented by antigen-presenting cells (APCs), such as dendritic cells, to prime new T cell responses against these other antigens. mdpi.com

One study demonstrated that combining a DNA vaccine against gp100 with an antibody (TA99) that targets the Tyrp1 protein on melanoma cells not only enhanced the CD8+ T cell response to gp100 but also induced a new T cell response against Tyrp1, an antigen the animals were not vaccinated against. researchgate.net This indicates that the initial immune attack facilitated by the gp100 vaccine led to the release of Tyrp1 antigen and subsequent priming of a new T cell response.

The broadening of the antitumor repertoire is a hallmark of a successful and evolving immune response against cancer. It transforms a focused initial attack into a more comprehensive assault on the tumor, making it more difficult for the cancer to evade immune destruction. This process is thought to be a key mechanism by which immunotherapies can achieve long-term control and prevent recurrence.

Table 2: Studies Demonstrating Antigen Spreading

| Initial Target | Observed Spread | Experimental System | Significance |

| gp100 | Tyrp1 | DNA vaccination combined with TA99 antibody in a B16 melanoma model. researchgate.net | Shows that a targeted therapy can initiate a broader anti-tumor response. |

| General Tumor Lysis | New tumor antigens | Vaccination, immune checkpoint inhibitors, or adoptive T cell therapy leading to tumor cell death. mdpi.com | Explains a general mechanism for how initial immunotherapy can lead to a more comprehensive and durable anti-tumor response. |

Advanced Methodologies and Analytical Approaches in Gp100 25 33 , Mouse Tfa Research

Rigorous Management of Trifluoroacetic Acid (TFA) Contamination in Peptide Synthesis and Experimental Systems

Synthetic peptides, including Gp100 (25-33), are typically produced via solid-phase peptide synthesis (SPPS). lifetein.commassey.ac.nz A crucial step in this process involves the use of Trifluoroacetic Acid (TFA) for cleaving the synthesized peptide from the solid-phase resin and in the subsequent purification by high-performance liquid chromatography (HPLC). omizzur.comgenscript.com While effective, this leaves residual TFA counter-ions bound to the final peptide product, which can significantly impact experimental outcomes. lifetein.comsb-peptide.com

The presence of residual TFA in peptide preparations is a critical variable that can introduce unpredictability and compromise the reproducibility of research findings. sb-peptide.com As a strong acid, TFA can protonate free amino groups on the peptide, including the N-terminus and the side chains of positively charged residues. omizzur.comsb-peptide.com This contamination can lead to several experimental artifacts:

Cellular Assay Interference : TFA has been shown to interfere directly with cellular assays. It can inhibit cell proliferation in some contexts and unexpectedly increase cell viability in others, leading to either false-negative or false-positive results. genscript.com This is particularly detrimental in immunological studies where T cell proliferation is a key readout of peptide immunogenicity. aacrjournals.org

Altered Biological Activity : Beyond general cytotoxicity, TFA can act as an unintended allosteric modulator of receptors, such as the glycine (B1666218) receptor (GlyR). genscript.com This raises the possibility of off-target effects that could confound the interpretation of a peptide's specific biological function.

Physicochemical Alterations : TFA contamination can alter the pH of a peptide solution, potentially affecting subsequent assays. genscript.com Furthermore, it has a strong absorbance band that can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating studies of peptide secondary structure. genscript.com The presence of TFA salts can also alter the apparent mass of a peptide when measured by weight. sb-peptide.com

Given the potential for experimental interference, several methods have been developed to remove or replace TFA counter-ions from the final peptide product. The choice of method often depends on the peptide's properties, such as its hydrophobicity. lifetein.com These services typically increase the cost of the peptide due to product loss during the exchange process and the need for more raw materials. omizzur.comlifetein.com

Key strategies include:

Ion-Exchange HPLC : This is a common technique where the TFA salt of the peptide is loaded onto a reversed-phase HPLC column. The column is then washed extensively with a buffer containing a different, more biologically compatible counter-ion, such as acetate (B1210297). The peptide is subsequently eluted, now in its acetate salt form. omizzur.comlifetein.com

Salt Exchange with Hydrochloric Acid (HCl) : A widely used method involves dissolving the peptide in a dilute solution of HCl, followed by lyophilization (freeze-drying). lifetein.compeptide.com This process is often repeated multiple times to ensure complete exchange of the TFA counter-ion with chloride. lifetein.com

Anion Exchange Resin : For highly hydrophilic peptides, a suitable anion exchange resin can be used. omizzur.comlifetein.com The peptide is loaded onto the column, which is then washed to remove TFA, and the peptide is eluted with the desired counter-ion in the buffer. peptide.com

Table 1: Comparison of Common TFA Removal Strategies

| Method | Principle | Key Steps | Suitability |

|---|

| Ion-Exchange HPLC | Uses reversed-phase HPLC to exchange TFA for acetate or another counter-ion. omizzur.comlifetein.com | 1. Load TFA-peptide onto a C18 column. 2. Wash with a sufficient volume of an acetic acid buffer. 3. Elute the peptide using an acetic acid/acetonitrile gradient. 4. Lyophilize the final product. omizzur.com | Suitable for most peptides, relies on the peptide's hydrophobicity. lifetein.com | | Salt Exchange with HCl | Replaces TFA with chloride ions by dissolving the peptide in HCl and lyophilizing. lifetein.com | 1. Dissolve the peptide in water (e.g., 1 mg/mL). 2. Add 100 mM HCl to a final concentration of 2-10 mM. 3. Freeze and lyophilize. 4. Repeat dissolution in HCl and lyophilization at least twice. lifetein.com | An effective and widely adapted method for TFA replacement. lifetein.com | | Anion Exchange Resin | Employs a resin with positively charged groups to bind and exchange the negatively charged TFA ions. peptide.com | 1. Prepare a strong anion exchange resin column. 2. Elute with a sodium acetate solution, then wash with water. 3. Apply the peptide solution to the column. 4. Elute the peptide with water and collect fractions. 5. Lyophilize to obtain the peptide acetate salt. peptide.com | Particularly useful for very hydrophilic peptides. lifetein.com |

In Vitro Assays for Gp100 (25-33)-Specific Immune Response Profiling

A variety of in vitro assays are employed to characterize the immune response to the mouse Gp100 (25-33) peptide. These assays are designed to quantify different aspects of T cell function, from cytokine secretion to cytotoxic potential.

These assays measure the activation and functional response of T cells following stimulation with the Gp100 (25-33) peptide.

ELISPOT (Enzyme-Linked Immunospot) Assay : This highly sensitive assay is used to quantify the frequency of cytokine-producing cells. Splenocytes or other immune cells are stimulated with the Gp100 (25-33) peptide, and the number of cells secreting a specific cytokine, most commonly Interferon-gamma (IFN-γ), is counted. aai.orgnih.govresearchgate.netplos.org

Intracellular Cytokine Staining (ICS) : ICS allows for the multiparametric characterization of responding T cells by flow cytometry. Following stimulation with Gp100 (25-33) in the presence of a protein transport inhibitor like Brefeldin A, cells are stained for surface markers (e.g., CD8) and then permeabilized to allow for staining of intracellular cytokines such as IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). aai.orgnih.govplos.org This method can determine not only the frequency of responding cells but also the profile of cytokines they produce on a per-cell basis. plos.orgresearchgate.net

Proliferation Assays : These assays measure the expansion of T cells in response to antigen stimulation. T cells can be labeled with a fluorescent dye like CFSE, and their proliferation upon co-culture with Gp100 (25-33)-pulsed antigen-presenting cells is measured by dye dilution via flow cytometry. aacrjournals.org Alternatively, proliferation can be assessed by the incorporation of [3H]thymidine into the DNA of dividing cells. aacrjournals.org

Table 2: Overview of Functional T Cell Assays for Gp100 (25-33)

| Assay Type | Purpose | Typical Readout | Example Application with Gp100 (25-33) |

|---|---|---|---|

| ELISPOT | Quantify the frequency of cytokine-secreting T cells. | Number of IFN-γ spot-forming cells per million splenocytes. | Used to measure the response of splenocytes from immunized mice after stimulation with Gp100 (25-33) peptide. nih.govplos.org |

| Intracellular Cytokine Staining (ICS) | Identify and phenotype cytokine-producing cells by flow cytometry. | Percentage of CD8+ T cells positive for IFN-γ, TNF-α, or IL-2. | Splenocytes from immunized mice were stimulated with Gp100 (25-33) and analyzed for intracellular IFN-γ in the CD8+ T cell population. aai.orgnih.gov |

| Proliferation Assay | Measure antigen-specific T cell expansion. | Dilution of CFSE dye or incorporation of [3H]thymidine. | Pmel-1 T cells (transgenic for a Gp100-specific TCR) were assessed for proliferation in response to splenocytes pulsed with varying concentrations of Gp100 (25-33). aacrjournals.org |

These assays directly assess the primary function of cytotoxic T lymphocytes (CTLs): killing target cells.

CD107a Mobilization Assay : This flow cytometry-based assay is a surrogate marker for CTL degranulation. CD107a (also known as LAMP-1) is a protein found on the membrane of lytic granules. researchgate.net Upon T cell activation and granule release, CD107a is transiently expressed on the cell surface. researchgate.netnih.gov By stimulating Gp100-specific T cells with peptide-pulsed target cells in the presence of a fluorescently-labeled anti-CD107a antibody, one can identify and quantify the degranulating, and thus cytotoxic, T cells. nih.govnih.govplos.org

Chromium-Release Assay : A classic method for measuring cytotoxicity, where target cells (e.g., B16 melanoma cells) are labeled with radioactive Chromium-51 (⁵¹Cr). aai.org Effector T cells are co-cultured with these labeled targets, and the amount of ⁵¹Cr released into the supernatant upon target cell lysis is measured.

JAM Assay : This method measures cytotoxicity by assessing the DNA fragmentation in target cells. Target cells are pre-labeled with [³H]thymidine. Upon co-culture with effector CTLs, apoptotic target cells retain fragmented DNA on filters, while live cells pass through. The percentage of specific lysis is calculated based on the retained radioactivity. aacrjournals.org

The ability of a peptide to bind to and stabilize Major Histocompatibility Complex class I (MHC-I) molecules is a prerequisite for T cell recognition.

RMA-S Cell Assay : RMA-S cells are a mutant cell line deficient in the Transporter associated with Antigen Processing (TAP), which means they have a high number of "empty" and unstable MHC-I molecules on their surface at normal physiological temperatures. nih.govaacrjournals.org When incubated with a peptide that can bind to their MHC-I molecules (H-2Db for the Gp100 (25-33) mouse epitope), the peptide-MHC complex is stabilized. nih.gov This stabilization can be quantified by staining the cells with a fluorescently-labeled antibody specific for the stabilized MHC-I molecule (e.g., anti-H-2Db) and analyzing them by flow cytometry. nih.govfrontiersin.orgspringermedizin.de This assay is crucial for determining the binding affinity of peptides to MHC-I. aacrjournals.org Research has shown that the human homolog of Gp100 (25-33) stabilizes H-2Db molecules at a concentration approximately 100-fold lower than the mouse Gp100 (25-33) peptide, indicating a significantly higher binding affinity. nih.govpnas.org

Table 3: MHC-I Stabilization by Mouse vs. Human Gp100 Peptides

| Peptide | Sequence | Relative Binding Affinity to H-2Db | Key Finding |

|---|---|---|---|

| Gp100 (25-33), mouse | EGSRNQDWL | Lower | Requires a ~100-fold higher concentration to achieve 50% stabilization of H-2Db on RMA-S cells compared to the human peptide. nih.gov |

| Gp100 (25-33), human | KVPRNQDWL | Higher | The three N-terminal amino acid differences result in a 2-log increase in the ability to stabilize H-2Db molecules. nih.govpnas.org |

Flow Cytometric Analysis of T Cell Phenotypes and Activation Markers

Flow cytometry is an indispensable tool for the detailed characterization of T cell responses to Gp100 (25-33) in murine models. This high-throughput technique allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing a comprehensive profile of T cell phenotypes and activation states. In the context of Gp100 (25-33) research, splenocytes, lymph node cells, peripheral blood lymphocytes, and tumor-infiltrating lymphocytes are commonly analyzed. nih.govresearchgate.netaai.orgaai.org

A primary application of flow cytometry is the identification and enumeration of Gp100 (25-33)-specific CD8+ T cells. nih.govaai.orgnih.gov This is often achieved through the use of fluorochrome-conjugated antibodies against cell surface markers such as CD8, in conjunction with MHC class I tetramers or pentamers loaded with the Gp100 (25-33) peptide. nih.govnih.govcreativebiolabs.net Beyond simple quantification, this technique enables the detailed phenotypic analysis of these antigen-specific T cells.

Key activation markers are frequently assessed to determine the functional status of T cells. These include:

CD44 and CD62L: The differential expression of these markers helps to distinguish between naïve (CD44low, CD62Lhigh), effector (CD44high, CD62Llow), and memory T cell subsets. nih.govresearchgate.net For instance, in Pmel-1 transgenic mice, which express a TCR specific for Gp100 (25-33), unstimulated splenocytes typically exhibit a naïve phenotype. nih.gov Following immunization or in tumor-bearing mice, an upregulation of CD44 and downregulation of CD62L on Gp100-specific T cells indicates their activation. nih.govresearchgate.net

CD69: As an early activation marker, the expression of CD69 signifies recent T cell activation. aai.orgplos.org

CD25 (IL-2Rα): Upregulation of CD25 is indicative of T cell activation and proliferation. jci.org

CD127 (IL-7Rα): This marker is crucial for identifying memory precursor T cells, as its expression is selectively maintained on cells destined to become long-lived memory cells. aai.org

Programmed Cell Death Protein 1 (PD-1): The expression of this immune checkpoint receptor on T cells can indicate an exhausted phenotype, particularly within the tumor microenvironment. creative-biolabs.comaacrjournals.org